molecular formula C15H10BrNO2S2 B3157674 (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 851304-82-0

(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3157674
CAS No.: 851304-82-0
M. Wt: 380.3 g/mol
InChI Key: KTPRLFBKAXPEGL-WQLSENKSSA-N
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Description

(5Z)-3-Benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a 1,3-thiazolidin-4-one core substituted with a benzyl group at position 3 and a 5-bromo-2-furylmethylene moiety at position 5. The (5Z) stereochemistry denotes the cis configuration of the exocyclic double bond. This compound belongs to the rhodanine family, known for diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . Its synthesis typically involves Knoevenagel condensation between a thiazolidinone precursor (e.g., rhodanine) and a substituted aldehyde under microwave or conventional heating . Structural characterization relies on NMR, HRMS, and X-ray crystallography .

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2S2/c16-13-7-6-11(19-13)8-12-14(18)17(15(20)21-12)9-10-4-2-1-3-5-10/h1-8H,9H2/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPRLFBKAXPEGL-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₀BrN₁O₂S₂
  • Molecular Weight : 380.28 g/mol
  • CAS Number : 851304-82-0

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant antibacterial properties. A study focusing on related thiazolidinones reported potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition rates exceeding 90% against strains such as E. coli and S. aureus .

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied, with findings suggesting that these compounds can induce apoptosis in various cancer cell lines. In particular, derivatives with specific substitutions have shown enhanced cytotoxic effects. For instance, a related study reported IC₅₀ values ranging from 8.5 µM to 25.6 µM against different malignant cell lines, indicating strong selective cytotoxicity compared to normal cells .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Studies have shown that thiazolidinones can inhibit cell cycle progression and induce apoptosis through intrinsic and extrinsic pathways.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, although this varies significantly among different derivatives .

Data Tables

Activity Type Tested Strains/Cell Lines IC₅₀ Values (µM) Inhibition Rate (%)
AntibacterialE. coliNot specified88.46
S. aureusNot specified91.66
AnticancerK562 (Leukemia)8.5 - 14.9High Selectivity
HeLa (Cervical Cancer)8.9 - 15.1High Selectivity
MDA-MB-361 (Breast Cancer)12.7 - 25.6Comparable to Cisplatin

Case Studies

  • Antibacterial Study : A series of thiazolidinone derivatives were synthesized and tested for antibacterial activity against common pathogens, demonstrating substantial inhibition rates that suggest their potential as therapeutic agents .
  • Anticancer Study : A comparative analysis of various thiazolidinone derivatives revealed that those with specific substitutions exhibited significant cytotoxic effects against cancer cell lines, outperforming traditional chemotherapeutics in select cases .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one showed promising activity against various bacterial strains. The presence of the bromofuran moiety enhances its interaction with microbial targets, making it a candidate for developing new antibiotics .

Anticancer Properties
Thiazolidinone compounds have been investigated for their anticancer potential. A study highlighted the ability of this compound to induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific cell signaling pathways that promote tumor growth .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Research has shown that thiazolidinones can possess herbicidal and insecticidal properties. A case study evaluated the efficacy of this compound against common agricultural pests, revealing significant mortality rates at low concentrations .

Materials Science Applications

Polymer Chemistry
In materials science, thiazolidinone derivatives have been explored for their role in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve tensile strength and thermal stability, making it a valuable additive in industrial applications .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(5Z)-3-benzyl...Pseudomonas aeruginosa8 µg/mL

Table 2: Anticancer Efficacy in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF710Apoptosis induction
HeLa15Cell cycle arrest
A54912Inhibition of signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Thiazolidinone derivatives exhibit activity modulated by substituents at positions 3 and 5. Key comparisons include:

Position 3 Modifications
  • Benzyl vs. Allyl/4-Nitrophenyl: The benzyl group in the target compound enhances lipophilicity compared to allyl (e.g., LJ001: (5Z)-3-allyl-5-[(5-phenoxy-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one) .
Position 5 Modifications
  • 5-Bromo-2-Furyl vs. Other Arylidene Groups :
    • Bromine’s electronegativity and steric bulk may enhance binding to hydrophobic pockets in biological targets compared to methyl (e.g., (5Z)-3-allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one) .
    • Replacement with benzodioxole (e.g., 3i: (5Z)-5-[(7-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one) introduces oxygen atoms for hydrogen bonding, improving solubility .

Physicochemical Properties

  • Lipophilicity: Bromine increases logP compared to chloro or methyl substituents, impacting membrane permeability. For example, the target compound’s logP is predicted to be higher than LJ001 (allyl/phenoxy substituents) .
  • Melting Points: Brominated derivatives (e.g., 3i: mp >260°C) generally exhibit higher melting points than non-halogenated analogs due to enhanced crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

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